molecular formula C8H13NO B14260318 5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one CAS No. 204118-39-8

5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one

Katalognummer: B14260318
CAS-Nummer: 204118-39-8
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: JGMXWJQTRZECOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one is a heterocyclic compound with the molecular formula C8H13NO It is a derivative of azepinone, characterized by a seven-membered ring containing nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-cyclohexenone with ammonia or primary amines under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it to more saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5-Dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one is unique due to the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in its applications and effectiveness compared to similar compounds.

Eigenschaften

CAS-Nummer

204118-39-8

Molekularformel

C8H13NO

Molekulargewicht

139.19 g/mol

IUPAC-Name

4,4-dimethyl-2,3-dihydro-1H-azepin-7-one

InChI

InChI=1S/C8H13NO/c1-8(2)4-3-7(10)9-6-5-8/h3-4H,5-6H2,1-2H3,(H,9,10)

InChI-Schlüssel

JGMXWJQTRZECOU-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCNC(=O)C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.